molecular formula C21H28O3 B12822917 16,17-Epoxypregn-4-ene-3,20-dione

16,17-Epoxypregn-4-ene-3,20-dione

Cat. No.: B12822917
M. Wt: 328.4 g/mol
InChI Key: LHNVKVKZPHUYQO-CWNZLVRBSA-N
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Description

16,17-Epoxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H28O3. It is also known by its IUPAC name, Pregn-4-ene-3,20-dione, 16,17-epoxy-. This compound is characterized by the presence of an epoxide group at the 16,17 position on the steroid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,17-Epoxypregn-4-ene-3,20-dione typically involves the epoxidation of a suitable precursor steroid. One common method is the epoxidation of progesterone using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

16,17-Epoxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

16,17-Epoxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16,17-Epoxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors and enzymes. The epoxide group can react with nucleophilic sites on proteins, leading to modifications that affect their function. This can result in changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16,17-Epoxypregn-4-ene-3,20-dione is unique due to the presence of the epoxide group at the 16,17 position, which imparts distinct chemical reactivity and biological activity compared to other steroids. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(1R,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one

InChI

InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1

InChI Key

LHNVKVKZPHUYQO-CWNZLVRBSA-N

Isomeric SMILES

CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

Origin of Product

United States

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